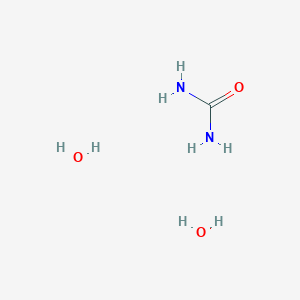

Urea dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Urea dihydrate is a chemical compound with the formula CO(NH₂)₂·2H₂O. It is a hydrated form of urea, which is an organic compound with the formula CO(NH₂)₂. Urea is widely known for its role in the nitrogen cycle and is a major component of mammalian urine. This compound is a crystalline substance that is highly soluble in water and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea dihydrate can be synthesized by dissolving urea in water and allowing it to crystallize. The process involves the dissolution of urea in water at a controlled temperature, followed by slow evaporation or cooling to induce crystallization. The resulting crystals are this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same principles as laboratory synthesis but on a larger scale. Urea is dissolved in water, and the solution is subjected to controlled evaporation or cooling to produce this compound crystals. The process is optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Urea dihydrate undergoes various chemical reactions, including hydrolysis, condensation, and decomposition. It can react with acids, bases, and other reagents to form different products.

Common Reagents and Conditions:

Hydrolysis: this compound can hydrolyze in the presence of water to form ammonia and carbon dioxide.

Condensation: It can react with formaldehyde to form urea-formaldehyde resins.

Decomposition: At elevated temperatures, this compound decomposes to produce ammonia, carbon dioxide, and water.

Major Products Formed:

- Ammonia (NH₃)

- Carbon dioxide (CO₂)

- Urea-formaldehyde resins

Scientific Research Applications

Urea dihydrate has a wide range of applications in scientific research, including:

Chemistry:

- Used as a reagent in various chemical reactions.

- Employed in the synthesis of other chemical compounds.

Biology:

- Utilized in the study of nitrogen metabolism.

- Used as a nitrogen source in microbial culture media.

Medicine:

- Applied in dermatological formulations for its moisturizing properties.

- Investigated for its potential use in drug delivery systems.

Industry:

- Used in the production of fertilizers.

- Employed in the manufacture of resins and plastics.

Mechanism of Action

The mechanism of action of urea dihydrate involves its ability to release ammonia and carbon dioxide upon hydrolysis. In biological systems, this compound can be metabolized by urease enzymes to produce ammonia, which can then participate in various biochemical pathways. The molecular targets and pathways involved include the urea cycle and nitrogen metabolism.

Comparison with Similar Compounds

- Urea (CO(NH₂)₂): The anhydrous form of urea, widely used in fertilizers and industrial applications.

- Thiourea (CS(NH₂)₂): A sulfur analog of urea, used in photography and as a reagent in organic synthesis.

- Hydroxyurea (CH₄N₂O₂): A derivative of urea used as a medication for certain cancers and sickle cell anemia.

Uniqueness: Urea dihydrate is unique due to its hydrated form, which imparts different physical properties compared to anhydrous urea. Its high solubility in water and ability to form crystalline structures make it valuable in specific industrial and scientific applications.

Properties

CAS No. |

927397-39-5 |

|---|---|

Molecular Formula |

CH8N2O3 |

Molecular Weight |

96.09 g/mol |

IUPAC Name |

urea;dihydrate |

InChI |

InChI=1S/CH4N2O.2H2O/c2-1(3)4;;/h(H4,2,3,4);2*1H2 |

InChI Key |

WLYXNBURTQGLJM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)N.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate](/img/structure/B14190335.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)

![N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide](/img/structure/B14190360.png)

![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)

![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)

![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)